Cas no 51025-85-5 (Arbekacin)

Arbekacin structure
Arbekacin structure
Productnaam:Arbekacin
CAS-nummer:51025-85-5
MF:C22H44N6O10
MW:552.6189661026
CID:55929
PubChem ID:68682

Arbekacin Chemische en fysische eigenschappen

Naam en identificatie

    • Arbekacin
    • Arbekacin [INN]
    • Arbekacina
    • Arbekacina [Spanish]
    • Arbekacine
    • Arbekacine [French]
    • Arbekacinum
    • Arbekacinum [Latin]
    • D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-6)-O-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-ery
    • Haberacin
    • O-3-Amino-3-deoxy-alpha-D-glucopyranosyl-(1-4)-O-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-erythro-hexopyranosyl-(1-6))-N'-((2S)-4-amino-2-hydroxybutyryl)-2-deoxy-L-streptamine
    • (2S)-4-Amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-cyclohexyl]-2-hydroxy-but
    • (2S)-4-Amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-cyclohexyl]-2-hydroxy-butanamide
    • (S)-4-amino-N-((1R,2S,3S,4R,5S)-5-amino-2-(((2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4-(((2R,3R,6S)-3-amino-6-(aminomethyl)tetrahydro-2H-pyran-2-yl)oxy)-3-hydroxycyclohexyl)-2-hydroxybutanamide
    • DB06696
    • G7V6SLI20L
    • CHEMBL426926
    • ME-1100
    • Arbekacin (INN)
    • MKKYBZZTJQGVCD-XTCKQBCOSA-N
    • O-3-Amino-3-deoxy-alpha-D-glucopyranosyl-(1->4)-O-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-erythro-hexopyranosyl-(1->6))-N'-((2S)-4-amino-2-hydroxybutyryl)-2-deoxy-L-streptamine
    • D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-6)-O-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-erythro-hexopyranosyl-(1-4))-N1-(4-amino-2-hydroxy-1-oxobutyl)-2-deoxy-, (S)-
    • 51025-85-5
    • GTPL7345
    • DKB-AHB
    • O-3-AMINO-3-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->4)-O-(2,6-DIAMINO-2,3,4,6-TETRADEOXY-.ALPHA.-D-ERYTHRO-HEXOPYRANOSYL-(1->6))-N'-((2S)-4-AMINO-2-HYDROXYBUTYRYL)-2-DEOXY-L-STREPTAMINE
    • NPC-14
    • D07462
    • D-STREPTAMINE, O-3-AMINO-3-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->6)-O-(2,6-DIAMINO-2,3,4,6-TETRADEOXY-.ALPHA.-D-ERYTHRO-HEXOPYRANOSYL-(1->4))-N1-((2S)-4-AMINO-2-HYDROXY-1-OXOBUTYL)-2-DEOXY-
    • DTXSID8048319
    • SCHEMBL18413
    • CHEBI:37922
    • ARBEKACIN [MI]
    • ME1100
    • (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide
    • UNII-G7V6SLI20L
    • (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-(3-amino-3-deoxy-alpha-D-glucopyranosyloxy)-4-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-erythro-hexopyranosyloxy)-3-hydroxycyclohexyl]-2-hydroxybutanamide
    • NCGC00167530-01
    • 1665RB; AHB-DKB; Arbecacin;HABA-DKB; HBK
    • D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-6)-O-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-erythro-hexopyranosyl-(1-4))-N(sup 1)-(4-amino-2-hydroxy-1-oxobutyl)-2-deoxy-, (S)-
    • Q4784668
    • (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-{[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4-{[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy}-3-hydroxycyclohexyl]-2-hydroxybutanamide
    • (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)tetrahydropyran-2-yl]oxy-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-3-hydroxy-cyclohexyl]-2-hydroxy-butanamide
    • 51025-85-5 (free base)
    • (S)-4-amino-N-((1R,2S,3S,4R,5S)-5-amino-2-((2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)-4-((2R,3R,6S)-3-amino-6-(aminomethyl)tetrahydro-2H-pyran-2-yloxy)-3-hydroxycyclohexyl)-2-hydroxybutanamide
    • Butanamide, 4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(3-amino-3-deoxy-.alpha.-D-glucopyranosyl)oxy]-4-[(2,6-diamino-2,3,4,6-tetradeoxy-.alpha.-D-erythro-hexopyranosyl)oxy]-3-hydroxycyclohexyl]-2-hydroxy-, (2S)-
    • AKOS025149466
    • ARBEKACIN [WHO-DD]
    • Arbekacin sulfate [JAN]
    • (2S)-4-amino-N-{(1R,2S,3S,4R,5S)-5-amino-2-[(3-amino-3-deoxy-alpha-D-glucopyranosyl)oxy]-4-[(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-erythro-hexopyranosyl)oxy]-3-hydroxycyclohexyl}-2-hydroxybutanamide
    • 84G
    • Butanamide, 4-amino-N-((1R,2S,3S,4R,5S)-5-amino-2-((3-amino-3-deoxy-alpha-D-glucopyranosyl)oxy)-4-((2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-erythro-hexopyranosyl)oxy)-3-hydroxycyclohexyl)-2-hydroxy-, (2S)-
    • (2S)-4-amino-N-((1R,2S,3S,4R,5S)-5-amino-2-(((2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy)-4-(((2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl)oxy)-3-hydroxycyclohexyl)-2-hydroxybutanamide
    • D-STREPTAMINE, O-3-AMINO-3-DEOXY-ALPHA-D-GLUCOPYRANOSYL-(1->6)-O-(2,6-DIAMINO-2,3,4,6-TETRADEOXY-ALPHA-D-ERYTHRO-HEXOPYRANOSYL-(1->4))-N1-((2S)-4-AMINO-2-HYDROXY-1-OXOBUTYL)-2-DEOXY-
    • 4-amino-N-(5-amino-2-{[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4-{[3-amino-6-(aminomethyl)oxan-2-yl]oxy}-3-hydroxycyclohexyl)-2-hydroxybutanamide
    • J01GB12
    • Arbekacinum (Latin)
    • DTXCID0028294
    • (2S)-4-amino-N-((1R,2S,3S,4R,5S)-5-amino-2-(3-amino-3-deoxy-alpha-D-glucopyranosyloxy)-4-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-erythro-hexopyranosyloxy)-3-hydroxycyclohexyl)-2-hydroxybutanamide
    • 4-amino-2-hydroxybutylyldibekacin
    • 4-amino-N-(5-amino-2-((4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy)-4-((3-amino-6-(aminomethyl)oxan-2-yl)oxy)-3-hydroxycyclohexyl)-2-hydroxybutanamide
    • 1-N-((S)-4-amino-2-hydroxybutyryl)dibekacin
    • (2S)-4-amino-N-((1R,2S,3S,4R,5S)-5-amino-4-((2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl)oxy-2-((2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy-3-hydroxycyclohexyl)-2-hydroxybutanamide
    • MDL: MFCD00864919
    • Inchi: InChI=1S/C22H44N6O10/c23-4-3-12(30)20(34)28-11-5-10(26)18(37-21-9(25)2-1-8(6-24)35-21)17(33)19(11)38-22-16(32)14(27)15(31)13(7-29)36-22/h8-19,21-22,29-33H,1-7,23-27H2,(H,28,34)/t8-,9+,10-,11+,12-,13+,14-,15+,16+,17-,18+,19-,21+,22+/m0/s1
    • InChI-sleutel: MKKYBZZTJQGVCD-XTCKQBCOSA-N
    • LACHT: NC[C@H]1O[C@H](O[C@@H]2[C@@H](N)C[C@@H](NC([C@@H](O)CCN)=O)[C@H](O[C@@H]3[C@H](O)[C@@H](N)[C@H](O)[C@H](O3)CO)[C@H]2O)[C@H](N)CC1

Berekende eigenschappen

  • Exacte massa: 552.31212
  • Monoisotopische massa: 552.312
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 11
  • Aantal waterstofbondacceptatoren: 16
  • Zware atoomtelling: 38
  • Aantal draaibare bindingen: 11
  • Complexiteit: 757
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 14
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 297A^2
  • XLogP3: -6.8

Experimentele eigenschappen

  • Dichtheid: 1.47
  • Kookpunt: 904 °C at 760 mmHg
  • Vlampunt: 904 °C at 760 mmHg
  • Brekindex: 1.634
  • PSA: 297.27
  • LogboekP: -2.50700

Artikelen aanbevelen

Aanbevolen leveranciers
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Heyuan Broad Spectrum Biotechnology Co., Ltd
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm